molecular formula C5H8N2 B12986971 4-methyl-1H-pyrrol-2-amine

4-methyl-1H-pyrrol-2-amine

Cat. No.: B12986971
M. Wt: 96.13 g/mol
InChI Key: PNSHOHABXLMAJM-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrol-2-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by a methyl group attached to the fourth carbon of the pyrrole ring and an amino group attached to the second carbon. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-pyrrol-2-amine can be achieved through various methods. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with methylamine in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-1H-pyrrol-2-amine can be compared with other similar compounds, such as:

    Pyrrole: The parent compound of the pyrrole family, lacking the methyl and amino groups.

    2-Aminopyrrole: Similar to this compound but without the methyl group.

    4-Methylpyrrole: Similar to this compound but without the amino group.

Uniqueness: The presence of both the methyl and amino groups in this compound gives it unique chemical and biological properties compared to its analogs. These functional groups enhance its reactivity and potential biological activities .

Properties

IUPAC Name

4-methyl-1H-pyrrol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-2-5(6)7-3-4/h2-3,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSHOHABXLMAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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